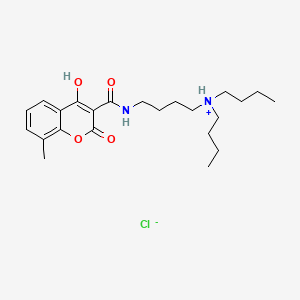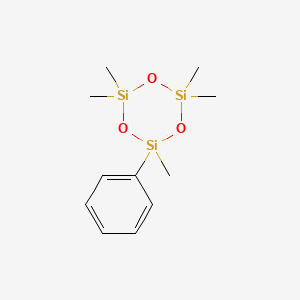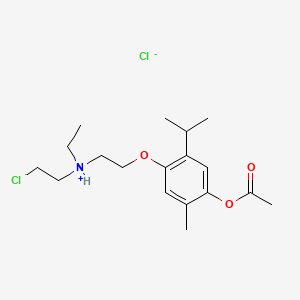
5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacrol acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacrol acetate hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carvacrol moiety linked to an ethoxy group, further connected to an N-(2-chloroethyl)-N-ethylamino group, and finally acetylated and converted to its hydrochloride salt form.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacrol acetate hydrochloride typically involves multiple steps:
Formation of the Carvacrol Moiety: Carvacrol is synthesized from thymol through a series of oxidation and reduction reactions.
Ethoxylation: The carvacrol is then reacted with ethylene oxide to introduce the ethoxy group.
Amination: The ethoxylated carvacrol is further reacted with N-(2-chloroethyl)-N-ethylamine under basic conditions to form the desired amino group.
Acetylation: The resulting compound is acetylated using acetic anhydride in the presence of a catalyst.
Hydrochloride Formation: Finally, the acetylated compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, continuous flow systems, and automated control systems to ensure high yield and purity. The reaction conditions are optimized for scalability, including temperature control, pressure regulation, and efficient mixing.
化学反応の分析
Types of Reactions
5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacrol acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are employed for substitution reactions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.
Major Products Formed
Oxidation: Oxidized derivatives of the carvacrol moiety.
Reduction: Reduced forms of the amino group.
Substitution: Substituted derivatives at the chloroethyl group.
Hydrolysis: Deacetylated carvacrol derivatives.
科学的研究の応用
5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacrol acetate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in cancer therapy due to its ability to interfere with DNA replication.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacrol acetate hydrochloride involves its interaction with cellular components:
Molecular Targets: The compound targets DNA and proteins within the cell.
Pathways Involved: It interferes with DNA replication and protein synthesis, leading to cell death in microbial and cancer cells.
類似化合物との比較
Similar Compounds
- 5-(2-(N-(2-Chloroethyl)-N-methylamino)ethoxy)carvacrol acetate hydrochloride
- 5-(2-(N-(2-Bromoethyl)-N-ethylamino)ethoxy)carvacrol acetate hydrochloride
- 5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)thymol acetate hydrochloride
Uniqueness
5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacrol acetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
16825-87-9 |
|---|---|
分子式 |
C18H29Cl2NO3 |
分子量 |
378.3 g/mol |
IUPAC名 |
2-(4-acetyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-(2-chloroethyl)-ethylazanium;chloride |
InChI |
InChI=1S/C18H28ClNO3.ClH/c1-6-20(8-7-19)9-10-22-18-11-14(4)17(23-15(5)21)12-16(18)13(2)3;/h11-13H,6-10H2,1-5H3;1H |
InChIキー |
VOKBSNAQIFOZKY-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CCOC1=C(C=C(C(=C1)C)OC(=O)C)C(C)C)CCCl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


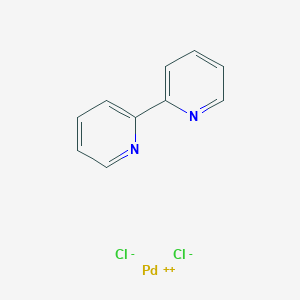
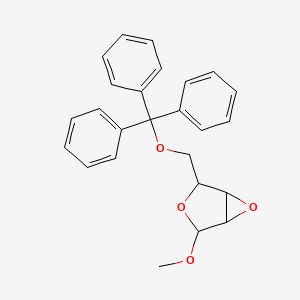
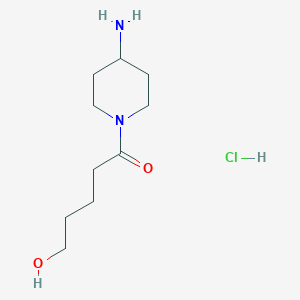
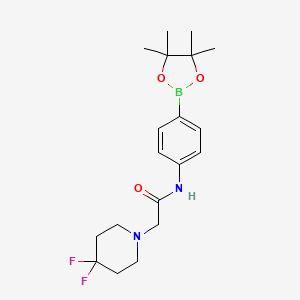



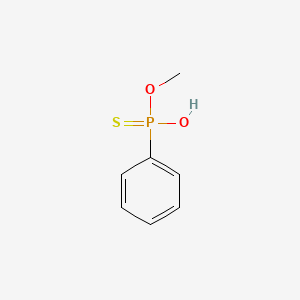
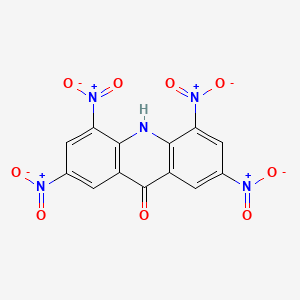
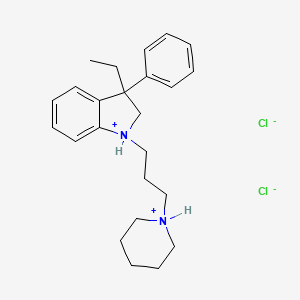
![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B13731616.png)
